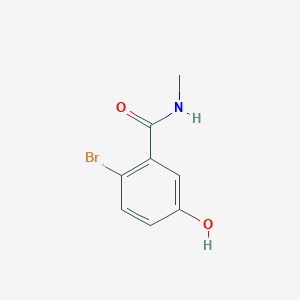

2-Bromo-5-hydroxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-bromo-5-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |

InChI Key |

HIIDXAFALVGIFJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxy-N-methylbenzamide typically involves the bromination of 5-hydroxy-N-methylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-hydroxy-N-methylbenzamide may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then subjected to bromination and subsequent amide formation to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form the corresponding hydroxy-N-methylbenzamide.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy-N-methylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Lipophilic groups (e.g., cyclopropyl in ) enhance membrane permeability but reduce solubility.

Electron-Withdrawing vs. Electron-Donating Groups :

- Bromine and fluorine () are electron-withdrawing, directing electrophilic substitution reactions to specific positions.

- Hydroxyl and methoxy () are electron-donating, altering reactivity in coupling or cyclization reactions .

Biological and Material Applications :

- Fluorinated analogs () are prioritized in drug discovery due to enhanced metabolic stability.

- Benzoxazole-containing derivatives () may exhibit luminescent properties useful in materials science.

Synthetic Accessibility :

- Microwave-assisted synthesis () and coupling reagents like T3P () are common for brominated benzamides, enabling scalable production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-hydroxy-N-methylbenzamide?

- Methodological Answer : The compound can be synthesized via a two-step process. First, methylate 5-bromo-2-hydroxybenzoic acid using iodomethane and potassium carbonate in a refluxing solvent (e.g., acetone) to form the methoxy intermediate. Second, demethylate the methoxy group using boron tribromide (BBr₃) under inert conditions (N₂ atmosphere) to yield the hydroxy derivative . Reaction optimization should focus on controlling stoichiometry (e.g., 1.2 equivalents of BBr₃) and monitoring reaction completion via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-5-hydroxy-N-methylbenzamide?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and hydroxyl group positions).

- FT-IR to identify hydroxyl (~3200–3500 cm⁻¹) and amide (~1650 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .

Q. How can intermediate purity be ensured during synthesis?

- Methodological Answer : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic routes for novel derivatives of 2-Bromo-5-hydroxy-N-methylbenzamide?

- Methodological Answer : Employ AI-driven platforms (e.g., PubChem’s synthesis planning) to analyze retrosynthetic pathways. These tools leverage databases like Reaxys and Pistachio to prioritize routes based on precursor availability, reaction yields, and step economy. For example, halogenation and amide coupling steps can be optimized using predictive models .

Q. What strategies resolve contradictions in crystallographic data for brominated benzamide derivatives?

- Methodological Answer : Use SHELX software for refinement, particularly SHELXL for small-molecule structures. Address discrepancies (e.g., thermal motion artifacts) by adjusting occupancy parameters and validating hydrogen bonding networks with OLEX2 or PLATON. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can catalytic methods improve the synthesis of benzamide derivatives?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) introduces aryl/heteroaryl groups to the benzamide core. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand systems (e.g., XPhos) in anhydrous THF under reflux. Monitor reaction progress via GC-MS .

Q. What experimental conditions enhance demethylation efficiency using BBr₃?

- Methodological Answer : Conduct demethylation at −78°C to minimize side reactions. Use dichloromethane as the solvent and maintain strict anhydrous conditions. Quench excess BBr₃ with methanol and neutralize with aqueous NaHCO₃. Yield improvements (≥85%) are achievable with slow reagent addition .

Methodological Considerations

Q. How to analyze conflicting bioactivity data in receptor-binding studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) with positive/negative controls (e.g., DMSO for solvent effects). Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference with structural analogs (e.g., dopamine D₂ antagonists) to identify SAR trends .

Q. What precautions are critical when handling brominated benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.